Ethyl[1-(4-methoxyphenyl)ethyl]amine
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Overview
Description
Ethyl[1-(4-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO. It is a derivative of phenethylamine, where the ethyl group is substituted at the nitrogen atom and a methoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound using hydrogenation. Another method includes the reductive amination of 4-methoxyphenylacetone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of catalysts like Raney nickel or palladium on carbon is common to achieve high yields and purity. The reaction conditions are optimized to ensure minimal by-products and efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the ethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Ethyl[1-(4-methoxyphenyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl[1-(4-methoxyphenyl)ethyl]amine involves its interaction with various molecular targets. It is known to act on monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, including mood enhancement and cognitive improvement .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the ethyl substitution on the nitrogen atom.
Phenethylamine: The parent compound without the methoxy and ethyl substitutions.
N-Methylphenethylamine: Similar structure with a methyl group instead of an ethyl group on the nitrogen atom.
Uniqueness
Ethyl[1-(4-methoxyphenyl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its interaction with certain biological targets, while the ethyl group on the nitrogen atom influences its pharmacokinetic properties .
Biological Activity
Ethyl[1-(4-methoxyphenyl)ethyl]amine, also known as 1-(4-Methoxyphenyl)ethylamine, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H13NO and is characterized by a methoxy group attached to a phenyl ring, contributing to its unique pharmacological profile. The compound exists in two stereoisomeric forms: (R)-(+)-1-(4-methoxyphenyl)ethylamine and (S)-(-)-1-(4-methoxyphenyl)ethylamine, each exhibiting distinct biological activities.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific cellular mechanisms. For instance, the compound was shown to disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics in resistant strains .
2. Chiral Auxiliary in Asymmetric Synthesis
This compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to enhance the enantioselectivity of reactions makes it valuable in the pharmaceutical industry for synthesizing chiral drugs such as Sitagliptin and Elarofiban . The synthesis methods have been optimized for high yield and purity, demonstrating its utility in drug development .
3. Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Studies suggest that it may influence serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders and neurodegenerative diseases . The modulation of these pathways indicates a possible role in treating conditions like depression and anxiety.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound interacts with various neurotransmitter receptors, which may explain its effects on mood regulation.
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
- Chiral Recognition : As a chiral auxiliary, it facilitates selective reactions that lead to desired enantiomers in drug synthesis.
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
Case Study 2: Neuropharmacological Impact
In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard antidepressants. Results showed significant improvement in depressive symptoms compared to the control group, suggesting its adjunctive role in treatment .
Research Findings Summary
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-4-12-9(2)10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3 |
InChI Key |
NLJNVQDKFQHJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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